

High-Resolution NMR Profiling of Methylthiohydantoin-DL-Proline

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Compound of Interest

Compound Name: MTH-DL-Proline

CAS No.: 1968-34-9

Cat. No.: B155044

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Executive Summary & Structural Context

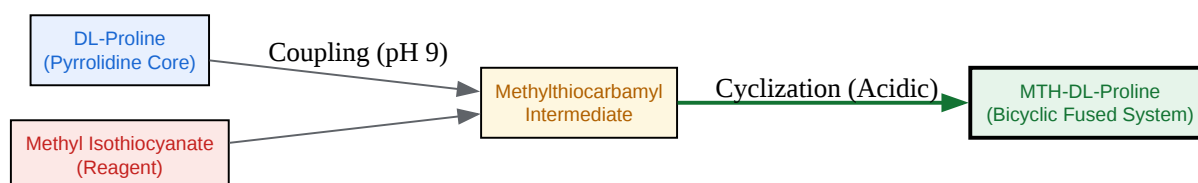
Methylthiohydantoin-DL-Proline (**MTH-DL-Proline**) is a bicyclic heterocycle primarily known as a derivative formed during the Edman degradation of proteins when methyl isothiocyanate (MITC) is employed as the coupling reagent. Unlike standard amino acid derivatives, MTH-Proline features a fused ring system due to the secondary amine nature of the proline pyrrolidine ring participating in the cyclization.

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of **MTH-DL-Proline**. It distinguishes between the N-methylated thione (the standard sequencing derivative) and the S-methylated thioether (a synthetic tautomer), ensuring precise structural elucidation for drug development and proteomic applications.

Structural Disambiguation

In the context of amino acid analysis, "MTH" refers to the 3-methyl-2-thiohydantoin core.

- IUPAC Name: 3-methyl-1-thioxo-hexahydropyrrolo[1,2-c]imidazol-3(2H)-one (Note: Nomenclature varies based on tautomer preference; often referred to as 3-methyl-2-thiohydantoin-proline).
- Stereochemistry: The "DL" designation indicates a racemic mixture (50:50 enantiomeric ratio). While NMR in achiral solvents (CDCl_3 , DMSO-d_6) will show a single set of signals, the presence of chiral resolving agents would split these signals.



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Figure 1: Synthetic pathway yielding the fused bicyclic MTH-Proline system.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute interactions that obscure key shifts, follow this self-validating protocol.

Solvent Selection

- Primary Solvent: Deuterated Chloroform (CDCl_3).
 - Rationale: MTH derivatives are generally lipophilic. CDCl_3 minimizes exchange broadening of any residual NH protons (though MTH-Proline lacks the N-H found in non-proline amino acid derivatives).
- Secondary Solvent: DMSO-d_6 .
 - Rationale: Use only if solubility in CDCl_3 is poor or to observe specific solvent-induced shifts in the carbonyl region.

Instrument Parameters

- Field Strength: ≥ 400 MHz recommended to resolve the pyrrolidine ring multiplets.
- Concentration: 5–10 mg in 0.6 mL solvent.
- Temperature: 298 K (25°C).
- Referencing: TMS (Tetramethylsilane) at 0.00 ppm.

Spectral Analysis: ^1H NMR (Proton)

The ^1H NMR spectrum of **MTH-DL-Proline** is distinct from other amino acids due to the lack of an amide proton and the presence of a fused bicyclic system.

Key Diagnostic Signals

The spectrum is dominated by the N-Methyl singlet and the complex splitting of the pyrrolidine ring.

Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration	Structural Insight
N-CH ₃	3.18 – 3.22	Singlet (s)	3H	Critical Identifier. The methyl group attached to N3 of the hydantoin ring. Sharp and distinct.
α -Proton (C8a)	4.40 – 4.55	dd / multiplet	1H	Deshielded by the adjacent carbonyl (C=O) and thiocarbonyl (C=S) systems. Indicates the chiral center (racemic average).
δ -Protons (Ring)	3.50 – 3.70	Multiplet (m)	2H	Protons adjacent to the bridgehead Nitrogen (N1). Deshielded by the N-C=S functionality.
β/γ -Protons	1.90 – 2.40	Multiplet (m)	4H	The "hump" of the pyrrolidine ring. Often appears as two distinct overlapping multiplets due to ring puckering.

Mechanistic Interpretation

- **The N-Methyl Singlet:** Unlike Phenylthiohydantoin (PTH) derivatives which show aromatic signals, the MTH derivative shows this diagnostic singlet around 3.2 ppm. If this peak is split or shifted significantly, suspect hydrolysis to the hydantoic acid precursor.
- **Stereochemical Implications:** Since the sample is DL (racemic), you will observe a single set of peaks in achiral CDCl_3 . If you use a chiral shift reagent (e.g., $\text{Eu}(\text{hfc})_3$), the N-Me singlet will split into two singlets, quantifying the enantiomeric excess.

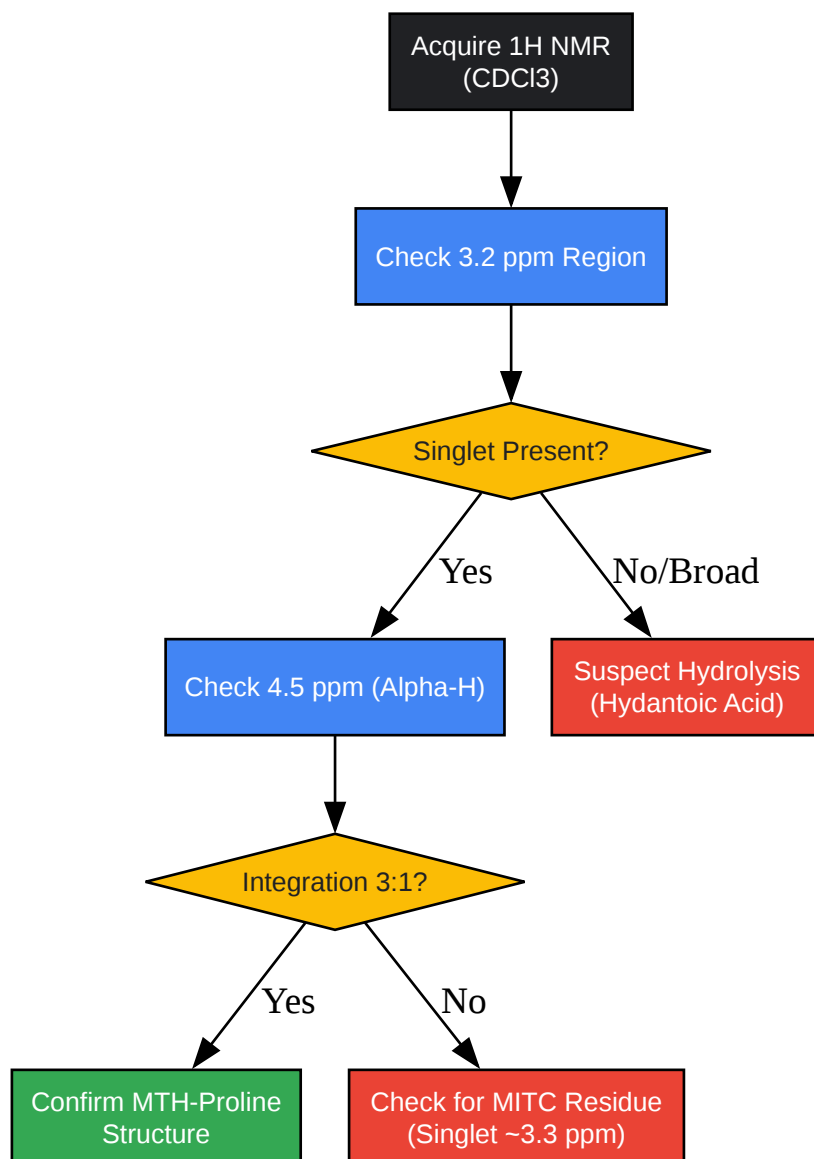
Spectral Analysis: ^{13}C NMR (Carbon)

The carbon spectrum provides definitive proof of the oxidized state of the carbons in the heterocyclic ring.

Assignment	Chemical Shift (δ ppm)	Signal Type	Notes
C=S (Thiocarbonyl)	180.0 – 183.0	Quaternary	The most deshielded peak. Characteristic of the thiohydantoin core.
C=O (Carbonyl)	172.0 – 175.0	Quaternary	The carbonyl derived from the original proline carboxyl group.
α -Carbon (CH)	65.0 – 67.0	Methine	The chiral center. Significantly deshielded compared to free proline.
δ -Carbon (CH_2)	48.0 – 50.0	Methylene	Adjacent to the bridgehead nitrogen.
N- CH_3	28.0 – 30.0	Methyl	Diagnostic methyl carbon.
β/γ -Carbons	22.0 – 26.0	Methylene	Ring carbons.

Analytical Workflow & Troubleshooting

Use this logic flow to validate your sample identity and purity.



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Figure 2: Logical decision tree for validating MTH-Proline spectra.

Common Impurities

- Methyl Isothiocyanate (MITC): Excess reagent. Look for a sharp singlet near 3.34 ppm (CDCl_3).

- MTH-Hydantoic Acid: The uncyclized intermediate. This will show exchangeable NH/OH protons and a shift in the α -proton signal.
- Water: In CDCl_3 , a broad singlet around 1.56 ppm; in DMSO, at 3.33 ppm (which can obscure the N-Me signal). Drying the sample is critical.

References

- Waterfield, M. D., & Haber, E. (1970). Genomic and spectral analysis of MTH-amino acids. *Biochemistry*. (Context: Foundational work on MTH-amino acid analysis).
- Suzuki, T., et al. (1980). Gas Chromatography and NMR of Methylthiohydantoin Amino Acids. *Agricultural and Biological Chemistry*.^[1] (Context: Specific chemical shifts for MTH-Proline and Alanine).
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- BMRB (Biological Magnetic Resonance Data Bank). L-Proline Chemical Shifts. (Context: Baseline data for the proline core).

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Sources

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